Filgotinib-d4: A Technical Guide to its Chemical Properties and Synthesis
Filgotinib-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of Filgotinib-d4. This deuterated analog of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is a critical tool in pharmacokinetic studies and serves as an internal standard for its quantification in biological matrices.
Chemical Properties of Filgotinib-d4
Filgotinib-d4 is a stable, isotopically labeled version of Filgotinib. The incorporation of four deuterium atoms into the cyclopropyl moiety provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.
| Property | Value |
| Chemical Name | N-(5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-2,2,3,3-d4-carboxamide[4] |
| Synonyms | GLPG0634-d4[4][5][6] |
| Molecular Formula | C₂₁H₁₉D₄N₅O₃S[4][5] |
| Molecular Weight | 429.5 g/mol [4][5] |
| CAS Number | 2041095-50-3[4][5][6] |
| Appearance | Solid[4] |
| Purity | Typically >99% deuterated forms (d1-d4)[4] |
| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO[4][5] |
| Storage | Store at -20°C[5] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammation and immune responses.[1][2][3][7] The signaling cascade, known as the JAK-STAT pathway, is a primary target for the treatment of autoimmune diseases like rheumatoid arthritis.[1]
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of inflammatory genes.[7] Filgotinib, by selectively inhibiting JAK1, disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[1]
Synthesis of Filgotinib-d4: A Representative Protocol
Step 1: Synthesis of Cyclopropane-2,2,3,3-d4-carboxylic acid
A common method for the synthesis of deuterated cyclopropanes involves the reaction of a deuterated malonic ester with a dihaloalkane.
-
Materials: Diethyl malonate-d2, 1,2-dibromoethane, sodium ethoxide, ethanol, hydrochloric acid.
-
Procedure:
-
Diethyl malonate is deuterated at the central carbon by exchange with D₂O under basic conditions to yield diethyl malonate-d2.
-
The deuterated diethyl malonate is then reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium ethoxide, in ethanol. This results in a cyclization reaction to form diethyl cyclopropane-1,1-dicarboxylate-d2.
-
The resulting diester is hydrolyzed to the dicarboxylic acid using a strong acid, such as hydrochloric acid, followed by heating to induce decarboxylation, yielding cyclopropane-2,2,3,3-d4-carboxylic acid.
-
Step 2: Preparation of Cyclopropane-2,2,3,3-d4-carbonyl chloride
The deuterated carboxylic acid is then converted to the more reactive acid chloride.
-
Materials: Cyclopropane-2,2,3,3-d4-carboxylic acid, thionyl chloride.
-
Procedure:
-
Cyclopropane-2,2,3,3-d4-carboxylic acid is reacted with an excess of thionyl chloride, often with gentle heating.
-
The reaction mixture is then distilled to remove excess thionyl chloride and isolate the cyclopropane-2,2,3,3-d4-carbonyl chloride.
-
Step 3: Synthesis of the Filgotinib Core Intermediate
The synthesis of the non-deuterated core of Filgotinib has been described in the literature and generally involves a multi-step process. A representative final step to produce the amine intermediate is a Suzuki coupling.
-
Materials: 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, (4-((1,1-dioxidothiomorpholino)methyl)phenyl)boronic acid, palladium catalyst, base, solvent.
-
Procedure:
-
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is coupled with (4-((1,1-dioxidothiomorpholino)methyl)phenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dioxane/water).
-
The reaction is heated to drive it to completion.
-
The product, 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is isolated and purified.
-
Step 4: Final Amidation to Yield Filgotinib-d4
The final step is the coupling of the deuterated cyclopropanecarbonyl chloride with the Filgotinib core intermediate.
-
Materials: 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, cyclopropane-2,2,3,3-d4-carbonyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
The Filgotinib core intermediate is dissolved in a suitable solvent and cooled in an ice bath.
-
A non-nucleophilic base is added, followed by the dropwise addition of cyclopropane-2,2,3,3-d4-carbonyl chloride.
-
The reaction is stirred and allowed to warm to room temperature.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The final product, Filgotinib-d4, is purified by chromatography.
-
Experimental Protocol: Quantification of Filgotinib in Rat Plasma using LC-MS/MS
Filgotinib-d4 is an ideal internal standard for the quantification of Filgotinib in biological samples due to its similar chemical properties and distinct mass. The following is a representative protocol for a validated LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of Filgotinib-d4 internal standard solution (in methanol).
-
Add 500 µL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC system.
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 20:80 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Filgotinib: m/z 426.3 → 291.3
-
Filgotinib-d4: m/z 430.3 → 295.3
-
3. Data Analysis
-
The peak area ratio of Filgotinib to Filgotinib-d4 is used to construct a calibration curve from standards of known concentrations.
-
The concentration of Filgotinib in the unknown samples is determined from this calibration curve.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 7. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]
